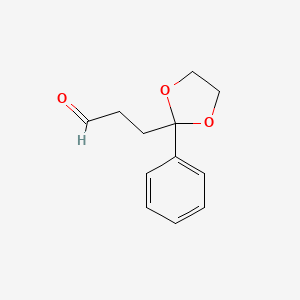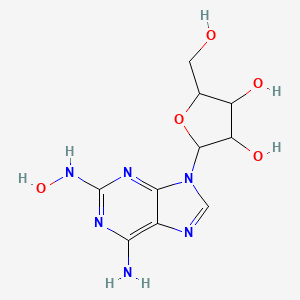
2-Hydroxyaminoadenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxyaminoadenosine is a biomedical compound primarily used in immune and inflammatory disease research. It is a ribo-nucleoside with the molecular formula C10H14N6O5 and a molecular weight of 298.26 g/mol. The compound is also known by its IUPAC name, (2R,3R,4S,5R)-2-[6-amino-2-(hydroxyamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyaminoadenosine typically involves the modification of adenosine derivatives. One common method is the reductive amination of adenosine, where the amino group is introduced at the 2-position of the purine ring . This process involves the nucleophilic addition of a carbonyl group to form an imine, followed by the reduction of the imine to an amine using a reducing agent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles to laboratory methods, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxyaminoadenosine undergoes various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amino derivatives.
Substitution: The hydroxyamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions vary depending on the desired substitution but often involve catalysts and specific solvents.
Major Products
The major products formed from these reactions include nitrosoadenosine, nitroadenosine, and various substituted adenosine derivatives .
Applications De Recherche Scientifique
2-Hydroxyaminoadenosine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other nucleoside analogs.
Biology: The compound is studied for its role in cellular processes and signaling pathways.
Medicine: It has potential therapeutic applications in treating immune and inflammatory diseases.
Industry: It is used in the development of pharmaceuticals and as a research tool in drug discovery.
Mécanisme D'action
The mechanism of action of 2-Hydroxyaminoadenosine involves its interaction with specific molecular targets and pathways. It is known to modulate immune responses by affecting the activity of certain enzymes and receptors involved in inflammation . The compound’s hydroxyamino group plays a crucial role in its biological activity, allowing it to form hydrogen bonds and interact with various biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine: A naturally occurring nucleoside involved in energy transfer and signal transduction.
2-Amino-Adenosine: Similar in structure but lacks the hydroxyamino group, affecting its biological activity.
2’-Deoxyadenosine: Lacks the hydroxyl group at the 2’ position, making it less reactive in certain biochemical pathways.
Uniqueness
2-Hydroxyaminoadenosine is unique due to its hydroxyamino group, which imparts distinct chemical and biological properties. This group allows for specific interactions with enzymes and receptors, making it a valuable tool in research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C10H14N6O5 |
|---|---|
Poids moléculaire |
298.26 g/mol |
Nom IUPAC |
2-[6-amino-2-(hydroxyamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H14N6O5/c11-7-4-8(14-10(13-7)15-20)16(2-12-4)9-6(19)5(18)3(1-17)21-9/h2-3,5-6,9,17-20H,1H2,(H3,11,13,14,15) |
Clé InChI |
UEXRMXAYANQYHK-UHFFFAOYSA-N |
SMILES canonique |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)NO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


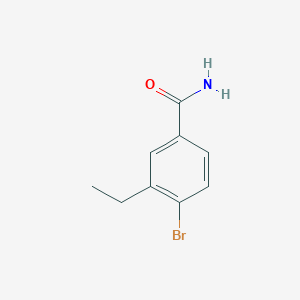

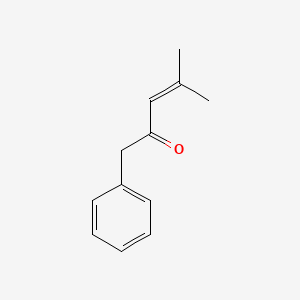
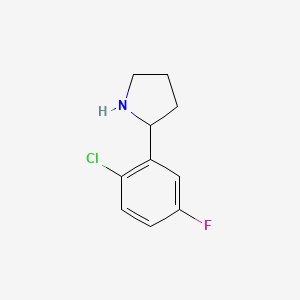
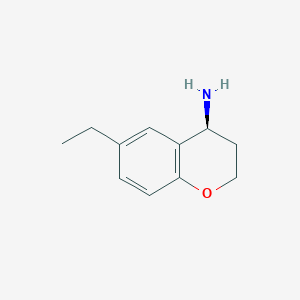
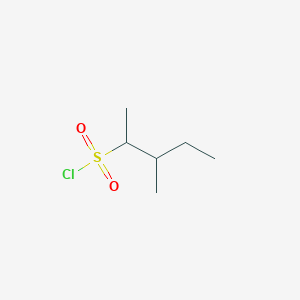
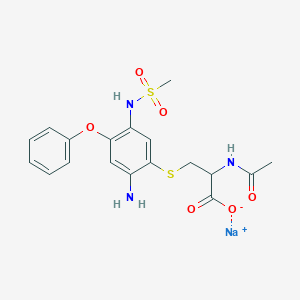
![4-[4-Amino-2-(trifluoromethyl)phenoxy]butan-1-ol](/img/structure/B15092853.png)
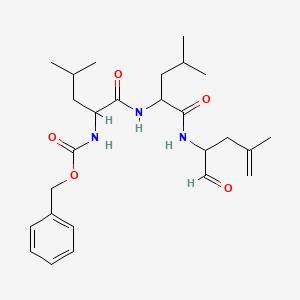
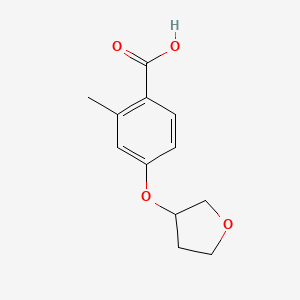
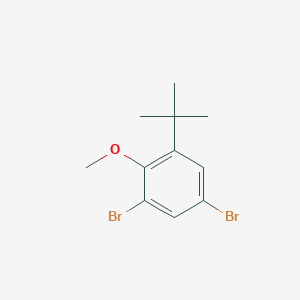
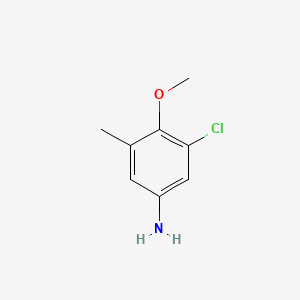
![Ethyl 4'-(aminomethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B15092895.png)
